all-trans-レチノール-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

All-trans-Retinol-d5 (ATR-d5) is a synthetic form of vitamin A that is used in laboratory experiments and scientific research. ATR-d5 is a form of the naturally occurring retinoid, all-trans-retinoic acid (ATRA). ATRA plays an important role in cell growth, differentiation, and metabolism. ATR-d5 is used as a tool to study the biochemical and physiological effects of ATRA in various organisms.

科学的研究の応用

皮膚科的応用

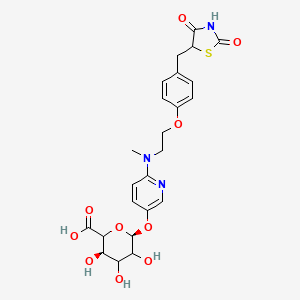

全トランスレチノイン酸 (ATRA) は、レチノールの代謝産物であり、長年、にきび、光老化、乾癬、創傷などの皮膚疾患の治療に使用されてきました {svg_1}. ATRA は、その抗炎症作用、角質溶解効果、コラーゲン産生増加能力で知られています {svg_2}. ATRA の副作用であるレチノイド反応は、固体脂質ナノ粒子 (SLN)、ナノ構造脂質キャリア (NLC)、リポソームに ATRA をカプセル化することによって防ぐことができます {svg_3}.

腫瘍微小環境における免疫調節作用

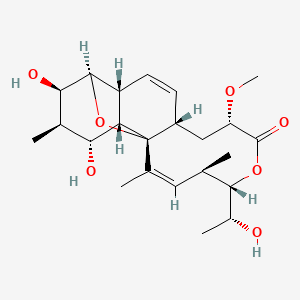

ATRA は、腫瘍微小環境 (TME) で重要な役割を果たします。 ATRA は、腫瘍浸潤性骨髄系抑制細胞の免疫抑制効果を大幅に抑制するだけでなく、CD8+ T細胞の抗腫瘍効果も活性化します {svg_4}. ATRA と免疫チェックポイント阻害剤 (ICI)、腫瘍ワクチン、化学療法などの他の治療法を組み合わせたものが、さまざまな腫瘍モデルおよび臨床試験で広く研究されています {svg_5}.

製薬開発

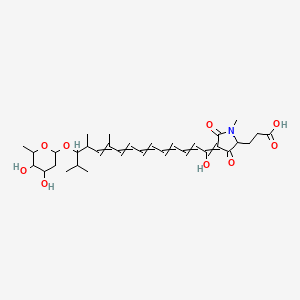

全トランスレチノール-D5 は、製薬開発における幅広い研究用途において、汎用性の高いビルディングブロックとして役立ちます {svg_6}. この化合物は、さまざまな健康状態を標的とした革新的な薬物候補の合成において貴重な資産です {svg_7}.

胚発生

レチノイドの最も活性な代謝産物である ATRA は、免疫や胚発生などのさまざまな生物学的プロセスにおいて重要な役割を果たします {svg_8}.

視力維持

正常な視力の維持における重要な代謝産物であるレチノールは、ATRA と密接に関連しています {svg_9}.

細胞分化と増殖

ATRA は、脊索動物の胚発生と成人の恒常性における重要な調節因子であり、胚発生、視力、細胞分化、増殖などのプロセスに影響を与えます {svg_10}.

作用機序

Target of Action

All-trans-Retinol-d5, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It is an active metabolite of vitamin A and a ligand for retinoic acid receptors (RARs) with IC50 values of 9, 3, and 10 nM for RARα, RARβ, and RARγ, respectively . It plays important roles in multiple biological processes . ATRA regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It activates nuclear receptors to regulate epithelial cell growth and differentiation .

Biochemical Pathways

ATRA is an oxidation product in the physiological pathway of vitamin A metabolism . It is involved in the control of stem cell functions, cell differentiation, and cell metabolism in many different cell types, both during embryogenesis and in the adult organism . The uptake and metabolism of vitamin A by intestinal epithelial cells, the storage of vitamin A in the liver, and the metabolism of vitamin A in target cells to more biologically active metabolites, such as retinoic acid (RA) and 4-oxo-RA, must be precisely regulated .

Pharmacokinetics

In human circulation, tretinoin is normally found at very low concentrations, approximately 4 to 14 nmol/L . The common precursor of the active retinoids, all-trans-retinol (vitamin A), is transported in plasma in a 1:1 complex with retinol-binding protein (RBP) . Retinol, in the form of retinyl esters, can also be transported to target cells using the common lipoproteins in plasma .

Result of Action

ATRA reduces bile duct proliferation, hydroxyproline levels, and liver inflammation in a rat model of α-naphthylisothiocyanate-induced chronic cholestasis and reduces plasma levels of alkaline phosphatase and bile salts in the Mdr2-/- mouse model of cholestasis . ATRA also reduces hepatic fat accumulation, triglycerides, body weight, and serum glucose levels in mice with Western diet-induced obesity .

Action Environment

The action of ATRA can be influenced by environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the effectiveness of ATRA can be influenced by the microenvironment of the target cells . For example, ATRA has been shown to have an immunomodulatory role in the tumor microenvironment .

生化学分析

Biochemical Properties

All-trans-Retinol-d5 interacts with various enzymes, proteins, and other biomolecules. It is involved in the biochemical properties of retinoid-converting enzymes . The enzymatic production of all-trans-retinol is highest in M. tractuosa AKR, which produces 1090 mg l −1 all-trans-retinol from 1710 mg l −1 all-trans-retinal .

Cellular Effects

All-trans-Retinol-d5 has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

All-trans-Retinol-d5 exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of All-trans-Retinol-d5 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of All-trans-Retinol-d5 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

All-trans-Retinol-d5 is involved in metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

All-trans-Retinol-d5 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for all-trans-Retinol-d5 involves the conversion of starting materials into intermediate compounds, which are then further transformed into the final product. The key steps in the synthesis pathway include the protection of functional groups, reduction of double bonds, and deprotection of the protected groups.", "Starting Materials": [ "5,6-Epoxy-retinol", "Deuterium oxide", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Hexane", "Ethyl acetate" ], "Reaction": [ "5,6-Epoxy-retinol is dissolved in deuterium oxide and treated with sodium borohydride to reduce the double bond and form all-trans-Retinol-d5.", "The resulting mixture is then treated with methanol and acetic acid to remove the protective groups.", "The mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is washed with sodium hydroxide and dried over sodium sulfate.", "The solvent is removed under reduced pressure to obtain all-trans-Retinol-d5 as a yellow oil.", "The product is purified by column chromatography using hexane and ethyl acetate as eluents." ] } | |

CAS番号 |

1185244-58-9 |

分子式 |

C₂₀H₂₅D₅O |

分子量 |

291.48 |

同義語 |

Vitamin A-d5; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)